
1,4-Butanediol diacrylate
Overview
Description
1,4-Butanediol diacrylate is an organic compound with the chemical formula C10H14O4. It is a colorless liquid commonly used in the production of coatings, adhesives, and sealants. This compound is characterized by its two acrylate functional groups attached to a 1,4-butanediol backbone .
Mechanism of Action
Target of Action
1,4-Butanediol diacrylate (BDDA) is a multifunctional crosslinking agent . It primarily targets functional groups on polymer chains . The compound’s role is to form covalent bonds between these chains, creating a three-dimensional network .
Mode of Action
BDDA interacts with its targets through a process known as photopolymerization, which is initiated by UV radiation . This interaction results in the formation of covalent bonds between polymer chains, leading to the creation of a three-dimensional network .
Biochemical Pathways
The biochemical pathways affected by BDDA are primarily related to polymer synthesis . The compound’s action can influence the flexibility and elasticity of the resulting materials . .
Pharmacokinetics
It’s known that bdda has a relatively low viscosity , which could potentially influence its bioavailability.
Result of Action
The primary result of BDDA’s action is the formation of a three-dimensional network within polymer materials . This contributes to the flexibility and elasticity of the cured materials . BDDA is used in various applications, including optical films, 3D printing, tissue engineering, dental composites, UV-curable adhesives, and sealants .
Action Environment
The action of BDDA is influenced by environmental factors such as light and temperature. Specifically, the compound undergoes photopolymerization when exposed to UV radiation . Additionally, the compound is stable under normal storage conditions (2-8°C) . .
Biochemical Analysis
Biochemical Properties
1,4-Butanediol diacrylate interacts with functional groups on polymer chains, forming covalent bonds between the chains and creating a three-dimensional network . This crosslinking process enhances the mechanical strength, thermal stability, and chemical resistance of the resulting polymer .
Cellular Effects
It is known that repeated or prolonged exposure to this compound may result in the erosion of teeth, inflammatory and ulcerative changes in the mouth, and necrosis . Bronchial irritation, with cough, and frequent attacks of bronchial pneumonia may ensue .
Molecular Mechanism
The molecular mechanism of this compound involves reacting with functional groups on polymer chains, forming covalent bonds between the chains, and creating a three-dimensional network . This crosslinking process enhances the mechanical strength, thermal stability, and chemical resistance of the resulting polymer .
Temporal Effects in Laboratory Settings
It is known that this compound has a relatively low viscosity and undergoes photopolymerization, initiated by UV radiation .
Metabolic Pathways
This compound is metabolized through a process that involves the conversion of this compound to 4-hydroxybutyrate . The resulting 4-hydroxybutyrate can be metabolized through three possible pathways: (i) oxidation to succinate, (ii) CoA activation and subsequent oxidation to succinyl-CoA, and (iii) beta oxidation to glycolyl-CoA and acetyl-CoA .
Transport and Distribution
It is known that this compound is a low viscosity, difunctional monomer offering high solvency .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Butanediol diacrylate is typically synthesized through the esterification of 1,4-butanediol with acrylic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or a solid acid catalyst. The reaction mixture usually includes a polymerization inhibitor like hydroquinone to prevent premature polymerization .
Reaction Conditions:
Temperature: 70-130°C
Catalyst: Sulfuric acid or solid acid catalyst
Inhibitor: Hydroquinone
Solvent: Toluene or benzene
The reaction proceeds by heating the mixture under reflux conditions, followed by purification steps to isolate the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The process is optimized to minimize by-products and waste, ensuring high yield and purity. The use of continuous reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial production .
Chemical Reactions Analysis
1,4-Butanediol diacrylate undergoes various chemical reactions, primarily involving its acrylate functional groups.
Types of Reactions
Polymerization: The acrylate groups can undergo free radical polymerization to form cross-linked polymers.
Addition Reactions: The acrylate groups can participate in Michael addition reactions with nucleophiles such as amines and thiols.
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield acrylic acid and 1,4-butanediol.
Common Reagents and Conditions
Polymerization: Initiated by UV radiation or thermal initiators.
Addition Reactions: Catalyzed by bases or acids.
Hydrolysis: Conducted in the presence of water and an acid or base catalyst.
Major Products
Polymerization: Cross-linked polymers used in coatings and adhesives.
Addition Reactions: Various functionalized derivatives depending on the nucleophile used.
Hydrolysis: Acrylic acid and 1,4-butanediol.
Scientific Research Applications
Biomedical Applications
1.1 Tissue Engineering
1,4-Butanediol diacrylate serves as a precursor for synthesizing joint-linker hydrogels that exhibit excellent mechanical strength. These hydrogels are utilized in bone tissue engineering as scaffolds that mimic natural tissues. They also play a role in drug delivery systems due to their biocompatibility and ability to encapsulate therapeutic agents effectively .
1.2 Intraocular Lenses
BDDA is used as a crosslinking agent to prepare hydrophobic acrylic intraocular lens materials. The incorporation of BDDA helps reduce glistening, a common issue in ocular devices that can affect patient comfort and vision clarity .
Coatings and Adhesives
2.1 Anti-Fouling Coatings
In dental composites, BDDA is employed to create anti-fouling coatings that enhance the longevity and performance of dental materials. These coatings help prevent the accumulation of biofilms and improve the aesthetic quality of dental restorations .
2.2 Printing Inks
BDDA is also utilized in formulating inks for printing applications. Its properties contribute to the durability and adhesion of inks on various substrates, making it valuable in the printing industry .
Polymer Synthesis
3.1 Solid Polymer Electrolytes
BDDA is a key component in fabricating poly(β-amino ester)-based solid polymer electrolyte films for lithium-ion batteries. The incorporation of BDDA enhances the ionic conductivity of these films, which is crucial for improving battery performance .
3.2 Crosslinking Agent
As a multifunctional monomer, BDDA acts as a crosslinking agent in various polymerization processes. It contributes to the formation of networks that improve mechanical properties and thermal stability in polymeric materials .
Case Study 1: Hydrogel Development
A study demonstrated the use of this compound in developing hydrogels for bone tissue engineering. The hydrogels exhibited enhanced mechanical properties and biocompatibility when tested with osteoblast-like cells, indicating their potential for clinical applications in regenerative medicine .
Case Study 2: Intraocular Lens Fabrication
Research on intraocular lenses showed that lenses prepared with BDDA had significantly reduced glistening compared to traditional materials. This improvement was attributed to the unique crosslinking structure provided by BDDA, which minimized light scattering within the lens .
Comparison with Similar Compounds
1,4-Butanediol diacrylate can be compared with other diacrylate compounds, such as ethylene glycol diacrylate and diethylene glycol diacrylate.
Similar Compounds
Ethylene Glycol Diacrylate: Similar in structure but with a shorter glycol backbone.
Diethylene Glycol Diacrylate: Contains an additional ethylene glycol unit, making it more flexible.
Uniqueness
This compound is unique due to its balance of flexibility and reactivity, making it suitable for a wide range of applications in coatings, adhesives, and biomedical fields .
Biological Activity
1,4-Butanediol diacrylate (BDDA) is a multifunctional acrylate monomer widely used in various industrial applications, including the production of polymers, coatings, and dental materials. Its unique chemical structure allows it to act as a crosslinking agent, enhancing the mechanical properties of materials. This article reviews the biological activity of BDDA, focusing on its cytotoxicity, sensitization potential, and its applications in drug delivery systems.
This compound has the following chemical characteristics:
- Molecular Formula : C_8H_12O_4
- Molecular Weight : 172.18 g/mol
- Physical State : Liquid at room temperature
- Boiling Point : 211°C (polymerization occurs at elevated temperatures)
- Solubility : Low solubility in water (243 mg/L at 20°C) but readily biodegradable .
Biological Activity Overview
The biological activity of BDDA can be categorized into several key areas:
Cytotoxicity
Cytotoxicity studies have shown that BDDA exhibits moderate cytotoxic effects on various cell lines. For instance, research involving human gingival fibroblast cell cultures indicated that exposure to BDDA did not significantly reduce cell viability after 24 hours, suggesting a certain level of biocompatibility . However, prolonged exposure may lead to increased cytotoxicity.
Skin Sensitization
BDDA is classified as a moderate skin sensitizer. Studies have indicated that it can cause allergic reactions upon contact with skin, which is a significant consideration for its use in consumer products and medical devices . The local lymph node assay (LLNA) demonstrated that BDDA and similar acrylates could potentially cross-react, leading to sensitization in susceptible individuals .
Drug Delivery Systems
Recent advancements have explored the use of BDDA in drug delivery applications. For example, poly(β-amino ester) (PβAE) synthesized from BDDA and piperazine has been developed as a drug carrier. This polymer demonstrated effective controlled release of hydrophobic antimicrobial agents over a period of up to 10 days. The release profile was enhanced by the physical interactions between the polymer and the drugs, indicating potential for therapeutic applications .
Case Studies
Environmental Impact
BDDA is recognized for its biodegradability, which is an essential factor for environmental safety. It is classified as non-persistent in soil and sediment environments due to its ability to break down readily . However, it poses toxicity risks to aquatic life, necessitating careful handling and disposal practices.
Properties
IUPAC Name |
4-prop-2-enoyloxybutyl prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c1-3-9(11)13-7-5-6-8-14-10(12)4-2/h3-4H,1-2,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHWGFJBTMHEZME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCCCOC(=O)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25067-24-7, 110911-62-1, 52277-33-5 | |
Record name | 2-Propenoic acid, 1,1′-(1,4-butanediyl) ester, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25067-24-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Poly(oxy-1,4-butanediyl), α-(1-oxo-2-propen-1-yl)-ω-[(1-oxo-2-propen-1-yl)oxy]-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=110911-62-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Poly(oxy-1,4-butanediyl), α-(1-oxo-2-propen-1-yl)-ω-[(1-oxo-2-propen-1-yl)oxy]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52277-33-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID6044779 | |
Record name | 1,4-Butanediol diacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6044779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 2-Propenoic acid, 1,1'-(1,4-butanediyl) ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
1070-70-8, 31442-13-4, 52277-33-5 | |
Record name | 1,4-Butanediol, diacrylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1070-70-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butanediol diacrylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001070708 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenoic acid, diester with butanediol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031442134 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenoic acid, 1,1'-(1,4-butanediyl) ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Propenoic acid, diester with butanediol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Poly(oxy-1,4-butanediyl), .alpha.-(1-oxo-2-propen-1-yl)-.omega.-[(1-oxo-2-propen-1-yl)oxy]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,4-Butanediol diacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6044779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-butanediyl diacrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.709 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Poly(oxy-1,4-butanediyl), a-(1-oxo-2-propenyl)-#-[(1-oxo-2-propenyl)oxy]- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TETRAMETHYLENE GLYCOL DIACRYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53P6JR1A3R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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